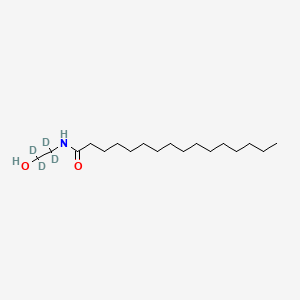

Palmitoylethanolamide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palmitoylethanolamide-d4 is a deuterated form of palmitoylethanolamide, an endogenous fatty acid amide. This compound is known for its anti-inflammatory and analgesic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of palmitoylethanolamide due to its stability and traceability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of palmitoylethanolamide-d4 typically involves the deuteration of palmitic acid followed by its reaction with ethanolamine. The process begins with the deuteration of palmitic acid using deuterium gas under high pressure and temperature. The deuterated palmitic acid is then reacted with ethanolamine in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and high-purity deuterium gas to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions

Palmitoylethanolamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Palmitoylethanolamide-d4 is widely used in scientific research due to its stability and traceability. Its applications include:

Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid amide signaling pathways.

Biology: Investigated for its role in modulating inflammation and pain through its interaction with peroxisome proliferator-activated receptor alpha.

Medicine: Explored for its potential therapeutic effects in treating chronic pain, neuroinflammation, and other inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and nutraceuticals targeting inflammatory and pain-related disorders.

作用機序

Palmitoylethanolamide-d4 exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha. This activation leads to the modulation of inflammatory and pain pathways, resulting in reduced inflammation and pain. Additionally, this compound interacts with other molecular targets, such as cannabinoid-like G-coupled receptors GPR55 and GPR119, further contributing to its anti-inflammatory and analgesic effects.

類似化合物との比較

Similar Compounds

Anandamide: Another endogenous fatty acid amide with similar anti-inflammatory and analgesic properties.

Oleamide: A fatty acid amide known for its sleep-inducing effects and modulation of pain and inflammation.

2-Arachidonoylglycerol: An endocannabinoid involved in various physiological processes, including pain modulation and inflammation.

Uniqueness of Palmitoylethanolamide-d4

This compound is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it an invaluable tool for researchers studying the pharmacokinetics and metabolism of palmitoylethanolamide. Additionally, its specific interaction with peroxisome proliferator-activated receptor alpha and other molecular targets distinguishes it from other similar compounds.

生物活性

Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that has garnered significant attention for its diverse biological activities, particularly in pain management and neuroprotection. The compound Palmitoylethanolamide-d4 (PEA-d4) is a deuterated form of PEA, which is used in various research applications due to its enhanced stability and distinct isotopic signature, allowing for precise tracking in biological systems. This article delves into the biological activity of PEA-d4, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

PEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α) . This receptor plays a crucial role in modulating inflammatory responses and has been implicated in various physiological processes:

- Anti-inflammatory Effects : PEA-d4 reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-kB pathway, thereby alleviating inflammation in various models of pain and injury .

- Neuroprotective Properties : Studies indicate that PEA promotes neuroprotection by reducing microglial activation and preventing neuronal apoptosis in models of neurodegeneration .

- Analgesic Effects : PEA-d4 has been shown to be effective in reducing pain intensity in several chronic pain models, including diabetic neuropathy and post-surgical pain .

Clinical Efficacy

Recent clinical studies have demonstrated the efficacy of PEA-d4 in managing chronic pain conditions. A systematic review highlighted that micronized formulations of PEA significantly reduced pain scores over extended treatment periods:

| Study Reference | Condition Treated | Treatment Duration | Pain Reduction (VAS/NRS) |

|---|---|---|---|

| Chronic Pain | 60 days | 2.08 points | |

| Neuropathic Pain | 45 days | Significant decrease | |

| Joint Pain | 30 days | Notable improvement |

Case Studies

-

Neuropathic Pain Management :

In a double-blind trial involving patients with neuropathic pain resistant to standard analgesics, participants switched from pregabalin to PEA-d4. After 45 days, significant reductions in pain scores were observed, indicating that PEA-d4 effectively managed symptoms without adverse drug interactions . -

Post-Surgical Pain :

A study involving patients recovering from orthopedic surgery showed that those treated with PEA-d4 reported lower pain levels compared to those receiving traditional NSAIDs. This suggests that PEA-d4 may offer a safer alternative for postoperative pain management . -

Neurodegenerative Disorders :

In experimental models of Alzheimer's disease, PEA-d4 was found to mitigate cognitive decline by reducing neuroinflammation and promoting neuronal survival. This positions PEA-d4 as a potential therapeutic agent for neurodegenerative conditions .

特性

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RZOBCMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。